molecular formula C11H16O2S B3840942 2-[(3-phenoxypropyl)thio]ethanol

2-[(3-phenoxypropyl)thio]ethanol

Cat. No.: B3840942
M. Wt: 212.31 g/mol
InChI Key: PCJVRCVFKDZWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Phenoxypropyl)thio]ethanol is a synthetic organic compound characterized as a sulfur-containing ether alcohol. Its molecular structure integrates phenoxy, thioether, and ethanol functional groups, making it a valuable intermediate for researchers in organic synthesis and materials science. The presence of both sulfur and oxygen heteroatoms within a flexible alkyl chain suggests potential utility in the development of ligands for metal coordination, as a building block for novel polymers or dendrimers, and in the synthesis of compounds for agrochemical or pharmaceutical research. The thioether linkage is of particular interest for studying structure-activity relationships in chemical biology and for applications where modulation of electronic properties or lipophilicity is required. Researchers can employ this compound to explore its reactivity in nucleophilic substitution reactions, oxidation to the corresponding sulfoxide or sulfone, and as a precursor in heterocyclic chemistry. As with all chemicals, appropriate safety precautions should be taken. Handle with care using personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed hazard information. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-phenoxypropylsulfanyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c12-7-10-14-9-4-8-13-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJVRCVFKDZWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCSCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 2-[(3-Phenoxypropyl)thio]ethanol, differing primarily in substituent groups and functional moieties:

Compound Name Molecular Formula Key Substituent/Group Key Properties/Applications Reference
2-[(3-Fluorobenzyl)thio]ethanol C9H11FOS 3-Fluorobenzyl thioether Intermediate in drug synthesis; explored for biological activity due to fluorine’s electronegativity
Bis{2-[(2-chloroethyl)thio]ethyl} ether C8H16Cl2OS2 Bis(chloroethylthioethyl) ether High reactivity in alkylation reactions; used in chemical warfare agents
1-(3-Chloro-2-thienyl)-2-isopropylaminoethanol C9H14ClNOS Thienyl-isopropylaminoethanol Potential β-blocker activity; chlorine enhances stability
2-[(3-Aminopropyl)methylamino]ethanol C6H16N2O Aminopropyl-methylaminoethanol Chelating agent; used in polymer crosslinking
Key Observations:
  • Substituent Effects: Phenoxypropyl vs. Chlorine vs. Phenoxy: Chlorinated analogs (e.g., Bis{2-[(2-chloroethyl)thio]ethyl} ether) exhibit higher electrophilicity and reactivity but raise toxicity concerns, limiting biomedical applications .
  • Functional Group Impact: Thioether vs. Amine: Thioether-containing compounds (e.g., this compound) are less basic than amine derivatives (e.g., 2-[(3-Aminopropyl)methylamino]ethanol), affecting their interaction with biological targets .

Physicochemical Properties

Property This compound (Inferred) 2-[(3-Fluorobenzyl)thio]ethanol Bis{2-[(2-chloroethyl)thio]ethyl} ether
Molecular Weight (g/mol) ~242.3 (C11H16O2S) 186.25 271.23
Solubility Low in water; soluble in ethanol, DMSO Moderate in polar solvents Insoluble in water; soluble in ether
Reactivity Moderate (thioether oxidation) High (fluorine substitution) Very high (alkylating agent)
Notes:
  • The phenoxypropyl group in this compound likely reduces water solubility compared to simpler ethanol derivatives but improves compatibility with organic matrices .
  • Chlorinated analogs like Bis{2-[(2-chloroethyl)thio]ethyl} ether show extreme reactivity, limiting their utility outside specialized industrial applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(3-phenoxypropyl)thio]ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-phenoxypropyl chloride and thiourea to form an isothiocyanate intermediate, followed by reaction with ethanol under basic conditions (e.g., NaOH). Key parameters include:

  • Temperature : 60–80°C for thiourea reaction .
  • Solvent : Ethanol or PEG-400 for improved solubility and reaction efficiency .
  • Catalyst : Bleaching Earth Clay (pH 12.5) enhances thioether bond formation .
  • Yield optimization requires monitoring via TLC and purification by recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the presence of the phenoxy group (δ 6.8–7.4 ppm), thioether (–SCH2_2–, δ 2.8–3.2 ppm), and ethanol (–OH, δ 1.2–1.5 ppm) .
  • IR : Peaks at 3200–3400 cm1^{-1} (–OH stretch) and 650–750 cm1^{-1} (C–S bond) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 228 for C11_{11}H16_{16}O2_2S) confirm molecular weight .

Q. How does the compound’s solubility and stability impact experimental design?

  • Answer :

  • Solubility : Polar solvents (ethanol, DMSO) are preferred for biological assays, while low water solubility necessitates surfactant use .
  • Stability : Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Store at 4°C under inert gas to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thioether-containing analogs?

  • Methodological Answer :

  • Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) to compare activity across studies .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO2_2) to the phenyl ring to enhance bioactivity, as seen in anti-inflammatory quinazoline derivatives .
  • Target Validation : Employ molecular docking to identify potential enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory effects) .

Q. What strategies optimize multi-step synthesis of this compound derivatives for drug discovery?

  • Answer :

  • Stepwise Functionalization :

Thioether Oxidation : Use H2_2O2_2 to form sulfoxide/sulfone derivatives for enhanced polarity .

Ethanol Esterification : React with acetic anhydride to improve membrane permeability .

  • Automation : Continuous-flow reactors minimize intermediate degradation and improve reproducibility .

Q. How do computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability (Lipinski’s Rule compliance) .
  • Metabolism Simulations : CYP450 enzyme interaction profiles (e.g., CYP3A4) are modeled using Schrödinger Suite to assess metabolic stability .

Critical Analysis of Evidence

  • Synthesis : and provide foundational protocols, but scaling requires solvent optimization (e.g., PEG-400 reduces side reactions ).
  • Biological Activity : Data gaps exist for in vivo models; and suggest prioritizing zebrafish or murine studies for translational relevance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-phenoxypropyl)thio]ethanol
Reactant of Route 2
Reactant of Route 2
2-[(3-phenoxypropyl)thio]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.